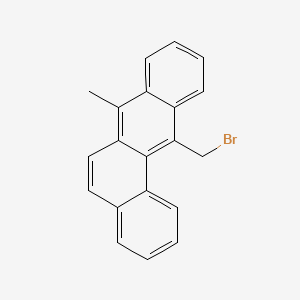

BENZ(a)ANTHRACENE, 12-BROMOMETHYL-7-METHYL-

CAS No.: 59230-81-8

Cat. No.: VC18657567

Molecular Formula: C20H15Br

Molecular Weight: 335.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59230-81-8 |

|---|---|

| Molecular Formula | C20H15Br |

| Molecular Weight | 335.2 g/mol |

| IUPAC Name | 12-(bromomethyl)-7-methylbenzo[a]anthracene |

| Standard InChI | InChI=1S/C20H15Br/c1-13-15-7-4-5-9-18(15)19(12-21)20-16(13)11-10-14-6-2-3-8-17(14)20/h2-11H,12H2,1H3 |

| Standard InChI Key | CIJKQWCEYOGOJP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)CBr |

Introduction

Chemical Identity and Physical Properties

Structural and Molecular Characteristics

7-Bromomethyl-12-methylbenz(a)anthracene belongs to the tetraphene class, featuring a fused four-ring aromatic system. Its molecular formula is C₂₀H₁₅Br, with a molecular weight of 335.24 g/mol . The compound’s structure includes a bromomethyl (-CH₂Br) group at position 7 and a methyl (-CH₃) group at position 12, which influence its reactivity and biological activity.

Physical and Thermodynamic Data

Key physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 391.41°C (rough estimate) |

| Density | 1.3419 g/cm³ |

| Refractive Index | 1.6000 (estimate) |

| Solubility in Water | Insoluble |

| Stability | Light-sensitive |

The compound forms fine yellow crystals and is insoluble in aqueous media, necessitating organic solvents for experimental use .

Synthesis and Reactivity

Synthetic Pathways

Carcinogenic Activity and Toxicological Findings

In Vivo Tumorigenicity Studies

A seminal study by Roe et al. (1972) evaluated equimolar doses of 7-bromomethyl-12-methylbenz(a)anthracene in newborn Swiss mice :

Key Findings:

-

Subcutaneous Sarcomas: Incidence of 22% in treated mice vs. 0% in controls.

-

Lung Tumors: 78% prevalence, predominantly adenomas and carcinomas.

-

Liver Tumors: 45% incidence, with hepatocellular adenomas as the primary lesion.

The compound exhibited lower local sarcomagenic activity compared to its parent hydrocarbon, 7-methylbenz(a)anthracene, but demonstrated potent systemic carcinogenicity, particularly in pulmonary and hepatic tissues .

Comparative Carcinogenic Potency

Ranking among benz(a)anthracene derivatives:

-

7-Bromomethyl-12-methylbenz(a)anthracene (Group D): Highest lung/liver tumor incidence.

-

7-Methylbenz(a)anthracene (Group A): Strong local sarcomagenesis.

-

7-Bromomethylbenz(a)anthracene (Group B): Moderate systemic activity.

-

4-Chloro-7-bromomethylbenz(a)anthracene (Group C): Marginal hepatocarcinogenicity.

The 12-methyl derivative’s shorter half-life (≈10% of non-methylated analog) suggests rapid metabolic activation, enhancing distant organ toxicity .

Mechanistic Insights: Metabolic Activation and DNA Adduction

Metabolic Pathways

The bromomethyl group undergoes enzymatic hydrolysis to yield a reactive methylene intermediate, which forms covalent adducts with DNA bases. Primary targets include guanine at the N7 and C8 positions, inducing base-pair mismatches and frameshift mutations .

Mutagenic and Clastogenic Effects

-

In vitro: Positive in Ames test with TA100 strain (S9 activation).

-

In vivo: Chromosomal aberrations observed in bone marrow micronucleus assays.

Research Applications and Regulatory Status

Experimental Use

-

Oncology Research: Tumor induction in murine models for chemoprevention studies.

-

DNA Adduct Analysis: Marker for PAH exposure and metabolic activation studies.

Regulatory Overview

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume